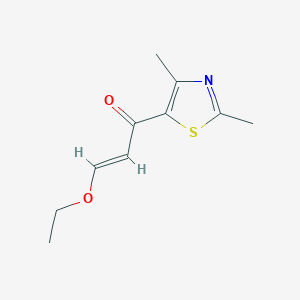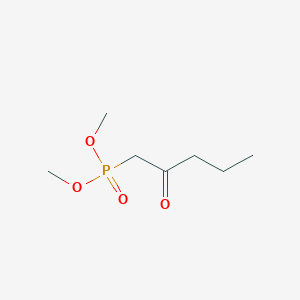
Phosphonic acid, (2-oxopentyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of phosphonic acid, (2-oxopentyl)-, dimethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-oxopentyl bromide with dimethyl phosphite under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Phosphonic acid, (2-oxopentyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Phosphonic acid, (2-oxopentyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用机制
The mechanism of action of phosphonic acid, (2-oxopentyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
相似化合物的比较
Phosphonic acid, (2-oxopentyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (4,4-dimethyl-2-oxopentyl)-, dimethyl ester: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
Dimethyl (2-oxopentyl)phosphonate: Another closely related compound with similar applications and reactivity.
属性
CAS 编号 |
65921-74-6 |
|---|---|
分子式 |
C7H15O4P |
分子量 |
194.17 g/mol |
IUPAC 名称 |
1-dimethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C7H15O4P/c1-4-5-7(8)6-12(9,10-2)11-3/h4-6H2,1-3H3 |
InChI 键 |
OQXQVUGMNUESFL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


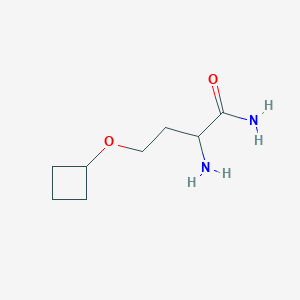
![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)
![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
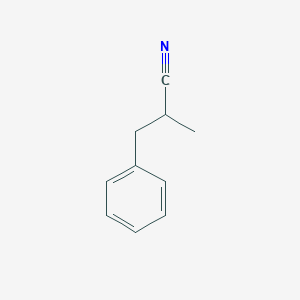
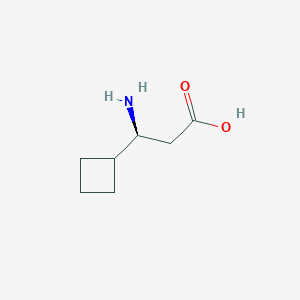
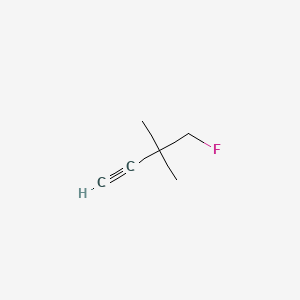
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)
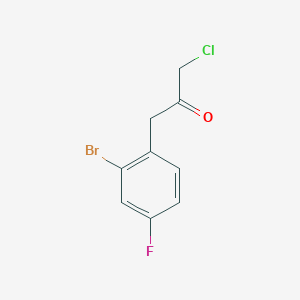
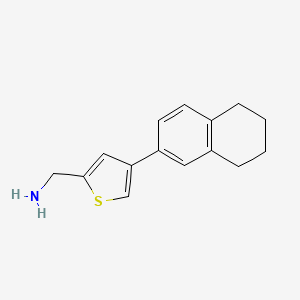
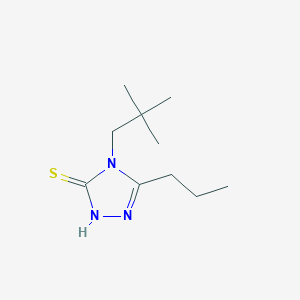
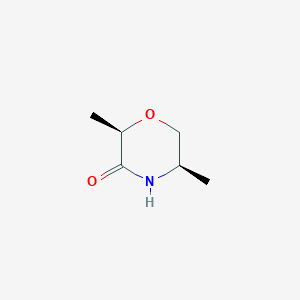
![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
